While the precise mechanism of action for 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide is not explicitly detailed in the papers provided, research on its close analogue, CB30865, offers some clues [ [] ].
Studies suggest that CB30865 does not operate through conventional pathways like thymidylate synthase inhibition or other known folate-dependent mechanisms [ [] ]. Its cytotoxic effects are attributed to a novel mechanism distinct from established antitumor agents.
Specifically, CB30865 induces an atypical, delayed cell cycle arrest across all cell cycle phases, unlike typical phase-specific arrest observed with many anticancer drugs [ [] ]. This unique behavior suggests a novel target and mechanism of action, warranting further investigation.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6